![molecular formula C11H17N3O B2409934 4-cyclopentyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201829-27-6](/img/structure/B2409934.png)
4-cyclopentyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description
4-cyclopentyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research for its potential therapeutic applications. This compound was first synthesized in the mid-1980s and has since been studied extensively for its pharmacological properties.
Scientific Research Applications
Pharmacological Properties : A study by Pitucha et al. (2009) on similar triazole derivatives revealed effects on the central nervous system in mice, indicating potential pharmacological applications (Pitucha, Chodkowska, Duda, & Jagiełło-wójtowicz, 2009).
Synthesis and Structural Analysis : Research by Hajib et al. (2020) focused on the synthesis of triheterocyclic regioisomers, which are precursors to triazolic α-amino acids. This work contributes to our understanding of the compound's structural properties and its potential in chemical synthesis (Hajib, Alami, Faraj, Kaşkaş, & Aouine, 2020).
Anticancer Activity : Kaczor et al. (2013) studied a derivative of 1,2,4-triazole for its anticancer properties. Their findings suggest that these compounds, including derivatives like the one , could have significant implications in cancer treatment (Kaczor, Pitucha, Karczmarzyk, Wysocki, Rzymowska, & Matosiuk, 2013).
Antimicrobial Activity : A study by Holla et al. (2005) synthesized and evaluated the antimicrobial activity of substituted 1,2,3-triazoles. Their research provides insights into the potential use of such compounds in combating microbial infections (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Novel Synthesis Methods : Toyooka and Kubota (1988) developed novel synthesis methods for 3, 5-disubstituted 4,5-dihydro-1H-1,2,4-triazoles, which could be relevant for the synthesis of the compound (Toyooka & Kubota, 1988).
Crystal Structure Analysis : Kariuki et al. (2021) performed a structural characterization of isostuctural triazole derivatives, contributing to the understanding of the molecular structure and properties of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
properties
IUPAC Name |
4-cyclopentyl-5-methyl-2-prop-2-enyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-8-13-11(15)14(9(2)12-13)10-6-4-5-7-10/h3,10H,1,4-8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERLIXRNANFNRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2CCCC2)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
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